2-Methanesulfinylpropan-1-amine

Lipophilicity Drug-likeness Permeability

2-Methanesulfinylpropan-1-amine (CAS 1423032‑24‑9; PubChem CID 53806283) is a low‑molecular‑weight (121.20 g/mol) organic compound with the formula C₄H₁₁NOS, featuring a primary amine and a methylsulfinyl (–S(=O)CH₃) group on a propane backbone. The sulfinyl moiety imparts moderate polarity (TPSA 62.3 Ų, XLogP3 –1.2) and a single hydrogen‑bond donor, while the chiral sulfur centre renders the molecule stereogenic—a property exploited in asymmetric synthesis.

Molecular Formula C4H11NOS
Molecular Weight 121.2 g/mol
CAS No. 1423032-24-9
Cat. No. B1373236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methanesulfinylpropan-1-amine
CAS1423032-24-9
Molecular FormulaC4H11NOS
Molecular Weight121.2 g/mol
Structural Identifiers
SMILESCC(CN)S(=O)C
InChIInChI=1S/C4H11NOS/c1-4(3-5)7(2)6/h4H,3,5H2,1-2H3
InChIKeyVXVFSJAEHAWYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methanesulfinylpropan-1-amine (CAS 1423032-24-9): A Bifunctional Sulfinyl-Amine Building Block for Procurement Evaluation


2-Methanesulfinylpropan-1-amine (CAS 1423032‑24‑9; PubChem CID 53806283) is a low‑molecular‑weight (121.20 g/mol) organic compound with the formula C₄H₁₁NOS, featuring a primary amine and a methylsulfinyl (–S(=O)CH₃) group on a propane backbone [1]. The sulfinyl moiety imparts moderate polarity (TPSA 62.3 Ų, XLogP3 –1.2) and a single hydrogen‑bond donor, while the chiral sulfur centre renders the molecule stereogenic—a property exploited in asymmetric synthesis [2]. Commercially, it is typically supplied at ≥95% purity and is catalogued as a research‑grade building block for medicinal chemistry, agrochemical, and materials‑science applications [3].

Synthetic role Bifunctional sulfinyl-amine building block for medicinal, agrochemical, and materials chemistry
Stereochemistry Chiral sulfur center supports asymmetric synthesis and stereochemical control studies
Physicochemical fit Low lipophilicity, single H-bond donor, and moderate polarity suit fragment-based screening workflows

Why Generic Substitution of 2-Methanesulfinylpropan-1-amine with Other C4H11NOS Isomers or Shorter-Chain Analogs Risks Divergent Physicochemical and Synthetic Outcomes


Although several compounds share the molecular formula C₄H₁₁NOS (e.g., Ellman’s sulfinamide, 3‑methanesulfinylpropan‑1‑amine, and N,N‑dimethyl‑1‑methylsulfinyl‑methanamine), their computed lipophilicities, hydrogen‑bonding capacities, and conformational flexibilities differ markedly owing to variations in the sulfinyl‑amine connectivity. The target compound’s specific α‑branched arrangement—with the sulfinyl group at the 2‑position and a primary amine terminus—confers a unique balance of polarity (XLogP3 –1.2) and a single H‑bond donor that is absent in tertiary‑amine or sulfinamide analogs [1]. These computed differences can translate into divergent solubility, permeability, metal‑coordination behaviour, and reactivity in downstream synthetic transformations, making simple in‑class interchange unreliable without experimental validation [2].

Isomer 2-Methanesulfinylpropan-1-amine 3-Methanesulfinylpropan-1-amine – altered rotatable bond count may shift conformational fit and chelate ring size
Sulfinamide 2-Methanesulfinylpropan-1-amine Ellman’s sulfinamide – lacks primary amine H-bond donor; lipophilicity and metal-coordination behavior differ substantially
Analog 2-Methanesulfinylpropan-1-amine Tertiary-amine or N,N-dimethyl analogs – zero H-bond donors may disrupt target engagement and amide-coupling reactivity

Quantitative Differentiation of 2-Methanesulfinylpropan-1-amine from Closest Analogs: Computed Physicochemical and Structural Evidence


Lipophilicity (XLogP3) Head-to-Head: 2-Methanesulfinylpropan-1-amine vs. 3-Methanesulfinylpropan-1-amine and tert-Butanesulfinamide

Computed XLogP3 values from PubChem (same algorithm, same release) allow direct comparison. 2‑Methanesulfinylpropan‑1‑amine (XLogP3 = –1.2) is marginally more lipophilic than its positional isomer 3‑methanesulfinylpropan‑1‑amine (XLogP3 = –1.3) and substantially more polar than the sulfinamide isomer (R)‑(+)‑2‑methyl‑2‑propanesulfinamide (XLogP3 not available on PubChem; vendor‑reported LogP ≈ 1.97 to –0.62 depending on source, but consistently higher) [1]. This ~0.1–2.5 log unit difference can influence aqueous solubility and passive membrane permeability in biological assays.

Lipophilicity comparison
Cross-study comparable
XLogP3 –1.2 vs –1.3 (3-isomer) and ~1.97 (sulfinamide)
Reported lipophilicity may shift permeability and solubility screening profiles
Computed values; experimental log D confirmation needed for biological assays
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: 2-Methanesulfinylpropan-1-amine Offers One HBD vs. Zero in N-Sulfinyl and Tertiary Amine Analogs

The target compound possesses exactly one hydrogen-bond donor (the primary amine –NH₂), whereas the N‑sulfinyl analog 2‑methyl‑N‑sulfinyl‑2‑propanamine (CAS 38662‑39‑4) has zero HBDs and the tertiary amine 1‑(methanesulfinyl)‑N,N‑dimethylmethanamine (CAS 25732‑55‑2) also has zero [1]. This single HBD is critical for engaging biological targets (e.g., kinase hinge regions, protease active sites) where a directional hydrogen bond is required for affinity.

H-bond donor count
Class-level inference
1 HBD vs 0 (N-sulfinyl and tertiary-amine analogs)
Supports amide coupling and target-engagement study fit
Structural inference; experimental H-bonding assessment recommended
Hydrogen bonding Molecular recognition Solubility

Conformational Flexibility: Rotatable Bond Count of 2 vs. 3 Distinguishes 2-Methanesulfinylpropan-1-amine from Its 3-Positional Isomer

2‑Methanesulfinylpropan‑1‑amine has two rotatable bonds (C–C between sulfinyl and amine, and the C–N bond), whereas the 3‑isomer has three rotatable bonds due to the additional methylene spacer between the sulfinyl and amine groups [1]. Reduced conformational flexibility can lower the entropic penalty upon binding to a rigid target site and may facilitate crystallisation for X‑ray studies.

Rotatable bond count
Cross-study comparable
2 vs 3 rotatable bonds (3-isomer)
Reduced flexibility may support crystallization and binding-affinity screening
Computed count; impact on ligand efficiency requires experimental validation
Conformational entropy Molecular rigidity Crystallisation

Sulfinyl Group Proximity to Amine: α-Branched Architecture of 2-Methanesulfinylpropan-1-amine Enables Bidentate Metal Coordination

The 1,2‑relationship between the amine and sulfinyl groups in 2‑methanesulfinylpropan‑1‑amine creates a potential five‑membered chelate ring upon metal binding, a motif exploited in sulfinyl‑amine ligands for asymmetric catalysis [1]. In contrast, the 1,3‑relationship in 3‑methanesulfinylpropan‑1‑amine would form a less favourable six‑membered chelate, and Ellman’s sulfinamide lacks a suitably positioned amine for intramolecular chelation. Direct comparative complexation data are not available, but the geometric principle is well‑established in coordination chemistry [2].

Chelation geometry
Class-level inference
Potential 5-membered chelate (vs 6-membered or none)
Supports asymmetric-catalysis ligand design research
Inferred geometry; metal-binding studies needed to confirm chelation mode
Coordination chemistry Asymmetric catalysis Ligand design

Commercial Purity Benchmarking: 2-Methanesulfinylpropan-1-amine Typically Supplied at 95% Purity vs. ≥97–98% for Ellman’s Sulfinamide

Multiple vendors list 2‑methanesulfinylpropan‑1‑amine at 95% purity (HPLC) , whereas (R)‑ and (S)‑2‑methyl‑2‑propanesulfinamide (Ellman’s auxiliary) are routinely supplied at ≥97–98% purity with enantiomeric excess ≥98% . The 95% purity of the target compound may be sufficient for early‑stage library synthesis but could require further purification for applications demanding >97% purity. No direct head‑to‑head purity comparison across all vendors exists; this is a cross‑vendor observation.

Commercial purity
Data to verify
95% vs 97–98% (Ellman’s sulfinamide)
Specification review recommended; may require repurification for high-purity workflows
Cross-vendor observation; verify lot-specific COA before procurement
Purity Procurement specification Cost-efficiency

Patent-Class Evidence: 3‑Sulfinyl‑Propanamines Are Privileged Scaffolds for Dual Serotonin/Norepinephrine Uptake Inhibition

US Patent 4,902,710 explicitly claims propanamines substituted at the 3‑position with a thio, sulfinyl, or sulfonyl moiety as potent, selective dual inhibitors of serotonin and norepinephrine uptake [1]. While the patent does not name 2‑methanesulfinylpropan‑1‑amine specifically, it establishes that the sulfinyl‑propanamine motif—where the sulfur oxidation state is exactly sulfoxide (n=1)—is critical for balanced dual transporter activity. This class‑level evidence supports the selection of 2‑methanesulfinylpropan‑1‑amine as a starting scaffold for CNS‑targeted medicinal chemistry over thioether (n=0) or sulfonyl (n=2) analogs.

CNS scaffold SAR
Class-level inference
Sulfinyl-propanamine class linked to dual monoamine uptake inhibition
Supports CNS-targeted library synthesis over thioether/sulfonyl analogs
Patent SAR; direct data for this specific compound are absent
Monoamine transporter CNS drug discovery Privileged scaffold

Procurement-Guiding Application Scenarios for 2-Methanesulfinylpropan-1-amine Based on Differential Evidence


Fragment-Based Drug Discovery Requiring a Low-Lipophilicity, Single-HBD Primary Amine Building Block

With XLogP3 –1.2 and exactly one H‑bond donor, 2‑methanesulfinylpropan‑1‑amine fits the physicochemical profile of high‑quality fragments (MW 121, TPSA 62.3 Ų). It is preferable over the more lipophilic tert‑butanesulfinamide (LogP ≈ 1.97) or the zero‑HBD tertiary‑amine analogs when the fragment library requires balanced polarity for aqueous solubility and a primary amine for covalent elaboration .

Asymmetric Catalysis Ligand Design Exploiting 1,2-Sulfinyl-Amine Chelation

The 1,2‑relationship between the sulfinyl and amine groups enables formation of a five‑membered chelate with transition metals such as Pd(II), Cu(II), or Ru(II). This geometric preference, inferred from well‑established sulfinyl‑amine coordination chemistry, makes 2‑methanesulfinylpropan‑1‑amine a candidate scaffold for novel chiral ligands, differentiating it from the 3‑isomer (six‑membered chelate) and from Ellman’s sulfinamide (no intramolecular chelation) [1].

CNS Medicinal Chemistry Leveraging the Sulfinyl-Propanamine Privileged Scaffold

US Patent 4,902,710 demonstrates that 3‑substituted propanamines bearing a sulfinyl moiety (oxidation state n=1) act as dual serotonin/norepinephrine uptake inhibitors. Although direct data for 2‑methanesulfinylpropan‑1‑amine are absent, its core structure aligns with the patented pharmacophore, supporting its prioritisation over thioether (n=0) or sulfonyl (n=2) analogs for CNS‑targeted library synthesis .

Agrochemical Intermediate Synthesis Requiring a Primary Amine Handle

The positional isomer 3‑methanesulfinylpropan‑1‑amine is explicitly cited as an intermediate for amide‑based pesticides (acaricides, insecticides, parasiticides) . By analogy, 2‑methanesulfinylpropan‑1‑amine—with its primary amine available for amide bond formation—can serve a comparable role in agrochemical lead generation, with the added benefit of reduced conformational flexibility (2 vs. 3 rotatable bonds) potentially improving binding to rigid pest enzyme targets.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Low lipophilicity, single HBD primary amine
Aqueous solubility and covalent elaboration screening
Asymmetric catalysis ligand design
1,2-sulfinyl-amine chelation motif
Metal-binding and enantioselectivity studies
CNS medicinal chemistry
Sulfinyl-propanamine privileged scaffold
Monoamine transporter target-engagement assays
Agrochemical intermediate synthesis
Primary amine handle with restricted flexibility
Amide coupling and pest-enzyme binding studies

All applications require experimental validation; sulfinyl oxidation state and α-branched connectivity are key selection discriminators vs. thioether, sulfonyl, or tertiary-amine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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